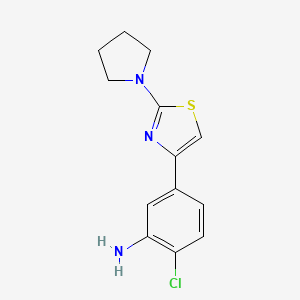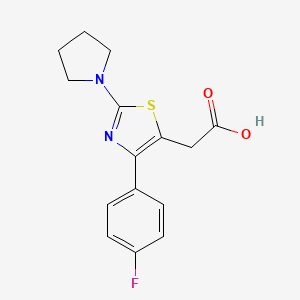
1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chlorophenyl group in the structure enhances its potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with imidazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with receptors in microbial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide: This compound has a similar structure but with the chlorine atom at the 4-position of the phenyl ring. It may exhibit different biological activities and properties.
1-(2-Bromophenyl)-1H-imidazole-4-carboxamide: The presence of a bromine atom instead of chlorine can lead to variations in reactivity and biological effects.
1-(2-Chlorophenyl)-1H-imidazole-5-carboxamide: The position of the carboxamide group on the imidazole ring can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(2-chlorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-4-9(7)14-5-8(10(12)15)13-6-14/h1-6H,(H2,12,15) |
InChI Key |
FXVQWGOECXEEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11796850.png)
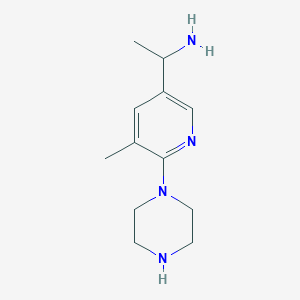
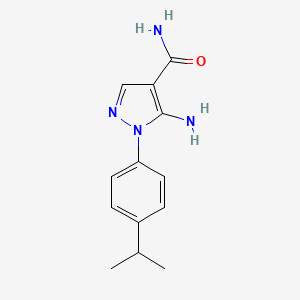

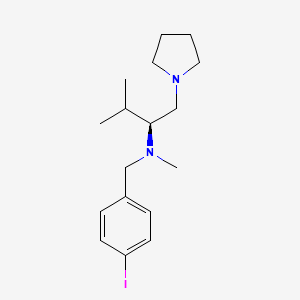

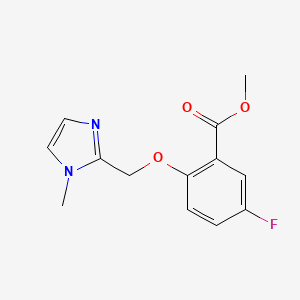
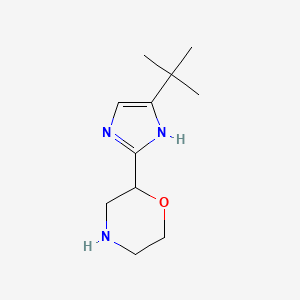

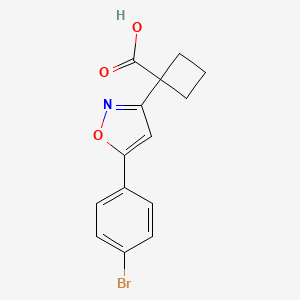
![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)

